2-(Phenyl(phenylamino)methyl)cyclohexanone

Description

Molecular Architecture and Stereochemical Features

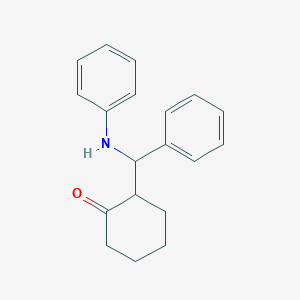

The molecular architecture of this compound is characterized by a complex three-dimensional arrangement that integrates multiple aromatic and aliphatic components into a cohesive structural framework. The compound possesses the International Union of Pure and Applied Chemistry name 2-[anilino(phenyl)methyl]cyclohexan-1-one, reflecting its systematic nomenclature based on the cyclohexanone core structure with the characteristic substitution pattern. The molecular formula C₁₉H₂₁NO indicates the presence of nineteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a specific geometric configuration that determines the compound's physical and chemical properties.

The stereochemical features of this compound are particularly noteworthy due to the presence of a chiral center at the carbon atom bearing both the phenyl and phenylamino substituents. Nuclear magnetic resonance spectroscopy studies have revealed that the compound exists as a mixture of diastereomers, with characteristic signals observed at specific chemical shifts in the proton nuclear magnetic resonance spectrum. The analysis shows distinct resonances for the methine proton at the stereogenic center, appearing as doublets at 4.80 parts per million for the syn isomer and 4.63 parts per million for the anti isomer, with coupling constants of 3.8 hertz and 6.9 hertz respectively. This stereochemical complexity arises from the spatial arrangement of the bulky substituents around the cyclohexanone ring, creating distinct conformational preferences that influence the overall molecular geometry.

The computational molecular descriptors provide additional insight into the structural characteristics of this compound. The Simplified Molecular Input Line Entry System notation C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=CC=C3 captures the connectivity pattern of all atoms within the molecule. The International Chemical Identifier key ITYLIHBJQIGSFJ-UHFFFAOYSA-N serves as a unique digital fingerprint that enables unambiguous identification of this specific molecular structure in chemical databases and literature searches.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of this compound and related derivatives have provided crucial insights into the solid-state molecular architecture and conformational preferences of these β-amino ketone systems. While direct crystallographic data for the parent compound are limited in the available literature, extensive studies on closely related analogs provide valuable comparative information about the structural principles governing this class of compounds. The crystallographic analysis of 2-[(4-tert-butylanilino)(phenyl)methyl]cyclohexanone reveals that the cyclohexanone ring adopts a distorted chair conformation due to the influence of the ketone functional group.

The conformational dynamics of the cyclohexanone ring system are significantly influenced by the presence of the bulky substituent at the 2-position. In the crystal structure of the tert-butyl derivative, the cyclohexanone ring deviates from the ideal chair conformation, with portions of the ring adopting an almost planar arrangement. The remaining [(4-tert-butylanilino)(phenyl)methyl] portion of the molecule occupies an equatorial position on the cyclohexanone ring, which represents the thermodynamically favored arrangement due to reduced steric hindrance. The dihedral angle between the two benzene rings in this derivative measures 81.52 degrees, indicating a nearly perpendicular orientation that minimizes unfavorable aromatic-aromatic interactions.

The crystallographic data for related seven-membered ring analogs provide additional perspective on conformational behavior. The structure of 2-[anilino(phenyl)methyl]cycloheptanone shows that the cycloheptanone ring adopts a twist-chair conformation, with the aminomethyl substituent positioned equatorially. The puckering parameters for this compound indicate Q(2) = 0.539 angstroms, Φ(2) = 41.7 degrees, Q(3) = 0.644 angstroms, and Φ(3) = 319.2 degrees, which quantitatively describe the ring distortion from planarity. These conformational preferences demonstrate the general tendency for substituted cycloalkanones to adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for the carbonyl functionality.

Comparative Analysis of Cyclohexanone Derivatives

The comparative analysis of this compound with other substituted cyclohexanone derivatives reveals important structure-activity relationships and conformational trends within this chemical family. The systematic examination of various substitution patterns demonstrates how different functional groups influence the overall molecular geometry and physical properties of these compounds. The hydroxyl-substituted analog 2-(hydroxy-phenyl-methyl)-cyclohexanone, with molecular formula C₁₃H₁₆O₂ and molecular weight 204.26 grams per mole, represents a structurally related compound that lacks the amino functionality. This comparison highlights the specific contributions of the phenylamino group to the overall molecular architecture and conformational behavior.

The melting point data for various derivatives provide quantitative measures of intermolecular interactions and crystal packing efficiency. The parent compound this compound exhibits a melting point of 138-139 degrees Celsius, which reflects the balance between molecular size, shape, and intermolecular hydrogen bonding capabilities. The 4-bromophenyl derivative shows a melting point of 109-110 degrees Celsius, while the 4-chlorophenyl analog melts at 137-138 degrees Celsius. These variations demonstrate how halogen substitution affects the crystal packing and intermolecular interactions within the solid state.

The nuclear magnetic resonance spectroscopic data reveal systematic trends in chemical shift values and coupling patterns across the series of derivatives. The 4-methoxyphenyl derivative shows characteristic resonances that reflect the electron-donating nature of the methoxy substituent. The p-tolyl analog exhibits similar spectral features with additional methyl group signals, demonstrating how substituent effects propagate through the aromatic system to influence the overall molecular electronic structure. These comparative analyses provide valuable insights into the relationship between molecular structure and physical properties in this important class of β-amino ketone compounds.

Properties

IUPAC Name |

2-[anilino(phenyl)methyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12,17,19-20H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYLIHBJQIGSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298424 | |

| Record name | 2-[Anilino(phenyl)methyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-47-3 | |

| Record name | 737-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Anilino(phenyl)methyl]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zinc Acetate Catalysis

A notable method employs zinc acetate (Zn(OAc)2) as a catalyst in acetonitrile solvent. In this protocol:

- Benzaldehyde, acetophenone, and aniline are mixed with zinc acetate.

- The mixture is refluxed, and the reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the product is isolated by solvent removal, extraction, drying, and column chromatography.

- Yields reported are high, with 83% yield for 2-(Phenyl(phenylamino)methyl)cyclohexanone.

Sulfated MCM-41 as Solid Acid Catalyst

Another efficient preparation uses sulfated MCM-41 , a recyclable solid acid catalyst, in a one-pot three-component reaction:

Silica-Supported Phenylphosphinic Acid Catalyst

A mild and convenient method involves silica-supported phenylphosphinic acid as a catalyst:

- The Mannich reaction proceeds efficiently at room temperature.

- This catalyst is reusable and provides moderate to good yields.

- The process avoids harsh reaction conditions and expensive reagents.

Industrial and Scale-Up Considerations

Industrial synthesis generally follows the same Mannich reaction principles but optimizes conditions for scale:

- Use of continuous flow reactors to enhance reaction control and yield.

- Employment of reusable heterogeneous catalysts like sulfated MCM-41 or silica-supported acids to reduce costs.

- Careful solvent selection and reaction monitoring to ensure product purity and process efficiency.

Preparation Data and Yield Summary

| Method | Catalyst/Condition | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Zinc acetate catalyzed Mannich | Zn(OAc)2 | Acetonitrile | Reflux | 83 | TLC monitored, column chromatography |

| Sulfated MCM-41 catalyzed Mannich | Sulfated MCM-41 (solid acid) | Not specified | Mild, short time | High | Recyclable catalyst, simple work-up |

| Silica-supported phenylphosphinic acid | Silica-supported phenylphosphinic acid | Not specified | Room temperature | Moderate to good | Mild conditions, reusable catalyst |

Research Findings and Analytical Data

- The compound’s synthesis is confirmed by spectroscopic techniques such as IR, $$^{1}H$$ NMR, and melting point analysis.

- IR spectra show characteristic absorption bands for amino and carbonyl groups.

- $$^{1}H$$ NMR confirms the presence of aromatic protons and the β-amino ketone structure.

Chemical Reactions Analysis

Types of Reactions

2-(Phenyl(phenylamino)methyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

- **Oxidation

Biological Activity

2-(Phenyl(phenylamino)methyl)cyclohexanone is an organic compound with a molecular formula of C₁₉H₂₁NO, featuring a cyclohexanone core and a phenyl group substituted with a phenylamino moiety. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. Research indicates potential applications in anti-inflammatory, analgesic, and anticancer domains.

Chemical Structure and Properties

The compound consists of:

- A cyclohexanone ring, contributing to its ketonic properties.

- A phenyl group, which enhances its aromatic characteristics.

- A phenylamino group that may facilitate interactions with biological targets.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(4-Bromophenyl(phenylamino)methyl)cyclohexanone | Contains bromine substituent | Enhanced lipophilicity and potential for increased activity |

| 2-(Phenyl(p-tolylamino)methyl)cyclohexanone | Contains a p-tolyl group | May exhibit different pharmacological profiles due to steric effects |

| 2-((3-Chlorophenyl)(phenylamino)methyl)cyclohexanone | Contains chlorine substituent | Increased reactivity and biological activity due to electronegative chlorine |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may influence pathways related to inflammation and cancer through receptor or enzyme interactions.

- Target Receptors : The compound may act on various receptors involved in disease processes.

- Biochemical Pathways : It is hypothesized to modulate the norepinephrine pathway by acting as an antagonist at presynaptic α2-adrenoreceptors, potentially leading to increased norepinephrine levels.

Biological Activity Findings

Research has shown that compounds with similar structures exhibit notable biological activities:

- Anti-inflammatory Effects : Compounds analogous to this compound have been studied for their ability to reduce inflammation markers in vitro.

- Analgesic Properties : The potential for pain relief has been suggested through studies involving animal models, indicating dose-dependent effects.

- Anticancer Activity : Preliminary findings indicate that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms.

Case Studies

- A study focusing on the synthesis and biological evaluation of similar β-amino ketones found that derivatives exhibited significant anti-inflammatory effects in RAW264.7 macrophage cells, suggesting a potential pathway for therapeutic applications .

- Another investigation highlighted the compound's interaction with enzymes involved in neurotransmitter metabolism, revealing its potential as a reversible inhibitor of monoamine oxidase B (MAO-B), which could have implications for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight being below the threshold typically associated with poor absorption (500 g/mol).

Scientific Research Applications

Pharmaceutical Applications

2-(Phenyl(phenylamino)methyl)cyclohexanone is primarily noted for its potential in drug development. The presence of the phenylamino group indicates possible interactions with biological receptors or enzymes, which could lead to therapeutic effects. Compounds with similar structures have been explored for:

- Anti-inflammatory Properties : Compounds in this class may inhibit pathways involved in inflammation.

- Analgesic Effects : Potential to alleviate pain through modulation of pain receptors.

- Anticancer Activity : Structural analogs have shown promise in targeting cancer cell lines.

Preliminary studies suggest that this compound may exhibit binding affinity to various biological targets, influencing pathways related to inflammation and cancer progression. Further research is needed to detail these interactions and their therapeutic implications.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step processes that can serve as a model for developing new synthetic routes in organic chemistry. The compound can act as a precursor for synthesizing other bioactive molecules, making it valuable in chemical synthesis.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing groups (e.g., nitro in 4c) reduce Rf values, indicating higher polarity .

- Heterocyclic substituents (e.g., furan in 4g) lower melting points, likely due to reduced crystallinity .

- Dimethylamino derivatives exhibit distinct pharmacological profiles but pose safety risks (e.g., neurotoxicity) .

Table: Catalytic Systems for Mannich Reactions

Key Observations:

- Acid-ionic polymers offer superior sustainability via recyclability and aqueous compatibility .

- SnCl₄·5H₂O achieves higher yields in shorter times but generates acidic byproducts .

Reactivity and Functional Group Effects

- Nitro Substituents (4c) : The 3-nitro group enhances electrophilicity, facilitating nucleophilic attacks in downstream reactions .

- Furan Substituents (4g) : The electron-rich furan ring increases susceptibility to oxidation, limiting stability in oxidative environments .

- Dimethylamino Derivatives: The basic dimethylamino group improves solubility in polar solvents but complicates purification due to hygroscopicity .

Q & A

Q. What are the established synthetic routes for 2-(phenyl(phenylamino)methyl)cyclohexanone, and how are reaction conditions optimized?

- The compound is typically synthesized via a three-component Mannich reaction involving cyclohexanone, aniline derivatives, and benzaldehyde. Catalytic systems like HybPOM/HPW12 or Go/Fe3O4/HybPOM/HPW12 are used to improve yields (73–89%) and reduce reaction time. Key parameters include solvent selection (water or ethanol), temperature (60–80°C), and catalyst loading (0.5–1.5 mol%) .

- Methodological Tip: Optimize reaction parameters using a design-of-experiments (DoE) approach to balance yield, purity, and scalability.

Q. How is structural confirmation achieved for this compound?

- 1H/13C NMR spectroscopy is the primary tool for confirming the structure. Peaks at δ 1.5–2.5 ppm (cyclohexanone protons) and δ 6.5–7.5 ppm (aromatic protons) are characteristic. Infrared (IR) spectroscopy identifies functional groups, such as C=O stretching at ~1700 cm⁻¹ and N–H bending at ~3300 cm⁻¹ .

- Methodological Tip: Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.

Q. What safety precautions are necessary when handling this compound?

- Avoid inhalation, skin contact, and environmental release. Use fume hoods, gloves, and lab coats. Consult safety data sheets (SDS) for toxicity profiles and disposal protocols. Derivatives like 2-fluorophenyl analogs may exhibit enhanced bioactivity, requiring stricter containment .

Q. What are common derivatives of this compound, and how are they synthesized?

- Derivatives include halogenated (e.g., 2-fluorophenyl), nitro-substituted (e.g., 3-nitrophenyl), and alkyl-modified variants. These are synthesized via nucleophilic substitution or catalytic cross-coupling reactions. For example, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone is prepared using fluorobenzaldehyde in the Mannich reaction .

Q. What are the key physical and thermodynamic properties relevant to storage and handling?

- The compound is a yellow solid with a melting point of 102–106°C. It is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Thermodynamic data (e.g., enthalpy of combustion) can be referenced from NIST Chemistry WebBook for stability assessments .

Advanced Research Questions

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Byproduct formation (e.g., over-alkylated products) is mitigated by controlling stoichiometry (1:1:1 ratio of reactants) and using phase-transfer catalysts. For example, ionic polymers like HybPOM/HPW12 improve regioselectivity and reduce side reactions in water-based systems .

- Methodological Tip: Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically.

Q. What challenges arise in stereochemical analysis, and how are they resolved?

- The compound’s chiral centers (e.g., at the cyclohexanone bridgehead) complicate stereochemical assignment. Use chiral HPLC with cellulose-based columns or X-ray crystallography to determine absolute configuration. For example, enantiomeric separation of 2-(ethylamino) analogs has been achieved using β-cyclodextrin columns .

Q. How do computational methods complement experimental data in mechanistic studies?

- Density functional theory (DFT) calculations model transition states and reaction pathways. For instance, the Mannich reaction’s nucleophilic addition step can be simulated to predict regioselectivity when substituents (e.g., nitro groups) alter electron density .

- Methodological Tip: Validate computational models with experimental kinetic data (e.g., Arrhenius plots) to ensure accuracy.

Q. What decomposition pathways occur under extreme conditions (e.g., high temperature/pH)?

Q. How can this compound be functionalized for applications in medicinal chemistry?

- Introduce bioisosteres (e.g., replacing phenyl with pyridyl) or append pharmacophores (e.g., sulfonamide groups) via post-synthetic modifications. For example, ketamine analogs with fluorophenyl substitutions show enhanced CNS activity .

- Methodological Tip: Screen derivatives using in vitro assays (e.g., receptor binding) and ADMET profiling to prioritize leads.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.